3-(2-Aminoethyl)benzoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-aminoethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-5-4-7-2-1-3-8(6-7)9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPKEHSGGPIZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672555 | |

| Record name | 3-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66658-60-4 | |

| Record name | 3-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the physicochemical properties of 3-(2-Aminoethyl)benzoic acid hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Aminoethyl)benzoic acid hydrochloride

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 66658-60-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's chemical identity, physical characteristics, and analytical characterization. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and provides actionable, step-by-step protocols for empirical validation. All data and methodologies are grounded in authoritative references to ensure scientific integrity.

Chemical Identity and Molecular Structure

This compound is a derivative of benzoic acid, featuring an aminoethyl substituent at the meta-position (position 3) of the benzene ring.[1] The compound is supplied as a hydrochloride salt, a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of amine-containing molecules.[2] Its structure makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and biochemical research.[1][2]

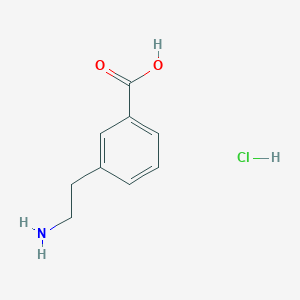

Caption: Chemical Structure of this compound.

The definitive identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 3-(2-aminoethyl)benzoic acid;hydrochloride | BenchChem[1] |

| CAS Number | 66658-60-4 | BenchChem[1] |

| Molecular Formula | C₉H₁₂ClNO₂ | BenchChem[1] |

| Molecular Weight | 201.65 g/mol | BenchChem[1] |

| InChI Key | IVPKEHSGGPIZET-UHFFFAOYSA-N | BenchChem[1] |

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical as they influence its formulation, delivery, and biological activity. While specific experimental data for this exact compound is limited in publicly available literature, we can infer key properties based on analogous structures and chemical principles.

| Property | Value / Observation | Rationale & Notes |

| Physical Form | Solid. | Based on related isomers, which are described as a "White to Yellow Solid" or "Beige powder".[2] |

| Melting Point | Not explicitly reported. | Data for related compounds, such as urea derivatives, show melting points in the 180–210°C range, suggesting high crystallinity due to hydrogen bonding.[1] The methyl ester hydrochloride melts at 145-150°C.[3] Empirical determination is required. |

| Solubility | Hypothesized to have moderate water solubility. | The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with water, enhancing solubility over the freebase form.[1][2] The related methyl ester is slightly soluble in water and DMSO.[3] |

| Purity | Typically >95% | Purity is generally achieved via recrystallization in an ethanol/HCl mixture or by HPLC purification.[1] |

| Stability | Hygroscopic | The methyl ester derivative is noted as hygroscopic; this property is common for polar salts and should be assumed for handling and storage.[3] |

| Storage | Store at 2-8°C, under inert atmosphere. | Recommended storage for the 2-isomer and the methyl ester derivative to maintain stability.[3] |

Analytical Characterization & Experimental Protocols

A robust analytical workflow is essential to confirm the identity, purity, and properties of any chemical standard or intermediate. The following protocols outline a self-validating system for the characterization of this compound.

Caption: A typical workflow for the comprehensive characterization of a chemical intermediate.

Protocol 1: Melting Point Determination

Causality: The melting point is a fundamental thermal property that serves as a primary indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden this range.

Methodology:

-

Calibration: Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin) that bracket the expected melting range.

-

Sample Preparation: Finely crush a small amount of the solid sample to ensure uniform packing. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (e.g., 10-15°C/min) to quickly determine an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C/min to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Protocol 2: Spectroscopic Identification

Causality: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide unambiguous confirmation of a molecule's structure. IR identifies the functional groups present, while NMR elucidates the connectivity and chemical environment of individual atoms.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.[4]

-

Background Scan: Place the empty sample holder in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the holder and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands.

-

Carboxylic Acid (O–H stretch): A very broad band from 2500–3300 cm⁻¹.[1]

-

Carboxylic Acid (C=O stretch): A strong, sharp peak around 1700 cm⁻¹.[1]

-

Amine Salt (N-H stretch): Bands in the 3000-3200 cm⁻¹ region.

-

Amine Salt (N-H bend): A peak in the 1580–1600 cm⁻¹ region.[1]

-

Aromatic C-H & C=C: Peaks characteristic of the benzene ring.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. Ensure the sample is fully dissolved.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer.

-

Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values.

-

¹H NMR: Expect a singlet for the carboxylic acid proton (δ 12–13 ppm, may exchange with D₂O), multiplets for the aromatic protons, and signals for the two CH₂ groups of the aminoethyl chain (δ 2.8–3.2 ppm).[1]

-

¹³C NMR: Expect distinct signals for the carboxyl carbon (~168 ppm), the aromatic carbons (115-150 ppm), and the two aliphatic carbons of the ethyl chain.

-

Concluding Remarks

This compound is a key chemical intermediate whose utility is defined by its structural features and physicochemical properties. The presence of a carboxylic acid and an amine hydrochloride salt imparts a dual functionality and moderate aqueous solubility, making it a versatile substrate for further chemical modification. While comprehensive published data on this specific isomer is sparse, a clear profile can be established through the application of standard, self-validating analytical protocols as outlined in this guide. Rigorous characterization via melting point analysis, FT-IR, and NMR spectroscopy is critical for any researcher or developer to ensure the quality and identity of this compound before its use in synthetic or biological applications.

References

-

PubChem. (n.d.). 3-(2-Aminoethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Sivapragasam, M., et al. (2018). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 3(4), 131-135. Retrieved from [Link]

-

Śliwa, M., et al. (2011). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 993(1-3), 154-163. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(2-Aminoethyl)benzoic Acid Hydrochloride

Introduction

3-(2-Aminoethyl)benzoic acid hydrochloride, a key building block in pharmaceutical and biochemical research, presents unique synthetic challenges due to its bifunctional nature. This guide provides an in-depth exploration of viable synthetic routes, offering not just protocols but also the underlying chemical principles that govern these transformations. As a crucial intermediate, its efficient and scalable synthesis is of paramount importance for drug development professionals and researchers alike.[1] This document will delve into two primary, field-proven strategies for its preparation, offering a comparative analysis and detailed experimental procedures.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound can be broadly approached via two main strategies, each with its own merits and considerations. The selection of a particular route will often depend on the availability of starting materials, desired scale, and purity requirements.

Table 1: Comparison of Primary Synthesis Routes

| Feature | Route 1: Reductive Amination of a Phenylacetic Acid Derivative | Route 2: Reduction of a Nitrile Precursor |

| Starting Material | 3-Carboxyphenylacetic acid or its ester | 3-Cyanobenzaldehyde or 3-Cyanobenzoic acid |

| Key Transformations | Amidation followed by reduction | Knoevenagel or Wittig-type reaction, followed by nitrile and nitro group reduction |

| Primary Advantages | Generally shorter route, potentially higher overall yield. | Utilizes readily available and often less expensive starting materials. |

| Potential Challenges | Availability and cost of the starting phenylacetic acid derivative. | Can involve more steps, potentially lowering the overall yield. Use of strong reducing agents. |

| Ideal Application | Laboratory-scale synthesis where starting material is accessible. | Large-scale production where cost of starting materials is a key factor. |

Route 1: Reductive Amination of a Phenylacetic Acid Derivative

This strategy leverages the reactivity of a carboxylic acid or its ester to introduce the aminoethyl side chain. The core principle involves the formation of an amide, which is subsequently reduced to the desired amine.

Conceptual Workflow

Caption: Reductive Amination Workflow.

Detailed Experimental Protocol

Step 1: Amidation of 3-Carboxyphenylacetic Acid

-

Reaction Setup: To a solution of 3-carboxyphenylacetic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

-

Addition of Amine: Slowly add a solution of ethanolamine (1.2 equivalents) in DCM to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-hydroxyethyl)-2-(3-carboxyphenyl)acetamide.

Step 2: Reduction of the Amide

-

Reagent Preparation: In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) (3-4 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

-

Amide Addition: Slowly add a solution of the amide from the previous step in anhydrous THF to the LiAlH₄ suspension.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Quenching: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-aminoethyl)benzoic acid.

Step 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude 3-(2-aminoethyl)benzoic acid in a minimal amount of a suitable solvent such as ethanol or methanol.

-

Acidification: To this solution, add a solution of hydrochloric acid in diethyl ether or a solution of dry HCl gas in an appropriate solvent until the pH is acidic (pH ≤ 1).[2]

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.[2]

Route 2: Synthesis via Reduction of a Nitrile Precursor

This alternative and often more economical route begins with the commercially available 3-cyanobenzaldehyde. The synthesis proceeds through the formation of an intermediate which is then reduced to the final product.

Conceptual Workflow

Caption: Nitrile Reduction Workflow.

Detailed Experimental Protocol

Step 1: Knoevenagel Condensation

-

Reactant Mixture: In a round-bottom flask, combine 3-cyanobenzaldehyde (1 equivalent)[3][4][5][6], nitromethane (1.5 equivalents), and a catalytic amount of a base such as ammonium acetate or piperidine in a suitable solvent like toluene or ethanol.

-

Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product, 3-(2-cyano-2-nitrovinyl)benzonitrile, can often be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Catalytic Hydrogenation

-

Reaction Setup: To a solution of the crude 3-(2-cyano-2-nitrovinyl)benzonitrile in a solvent such as methanol or ethanol, add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Hydrogenation: Place the reaction vessel in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 50-100 psi). Stir the reaction vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by the uptake of hydrogen. Catalytic hydrogenation is a widely used method for the reduction of nitro groups and nitriles.[7][8][9][10][11]

-

Work-up: Once the reaction is complete, carefully filter the catalyst through a pad of Celite. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-aminoethyl)benzoic acid.

Step 3: Hydrochloride Salt Formation

-

Procedure: Follow the same procedure as outlined in Step 3 of Route 1 to convert the free base into its hydrochloride salt.

Expert Insights and Causality

-

Choice of Reducing Agent: In Route 1, the choice between LiAlH₄ and borane complexes (like BH₃-THF) for the amide reduction is critical. LiAlH₄ is a powerful, non-selective reducing agent, while borane complexes can offer milder conditions and sometimes better selectivity, which can be advantageous if other reducible functional groups are present.

-

Catalyst Selection in Hydrogenation: For the reduction in Route 2, the choice of catalyst is crucial. Palladium on carbon is effective for both nitrile and nitro group reductions. Other catalysts like Raney Nickel could also be employed, potentially offering different reactivity profiles and cost considerations.[12] The solvent system can also influence the reaction rate and selectivity.[8]

-

Purification Strategy: The final hydrochloride salt is typically a crystalline solid, which facilitates purification by recrystallization.[13] A common solvent system for recrystallization is ethanol/diethyl ether. This step is crucial for achieving the high purity required for pharmaceutical applications.

Conclusion

The synthesis of this compound can be successfully achieved through multiple strategic routes. The choice between a reductive amination approach and a nitrile reduction pathway will be dictated by factors such as starting material availability, cost, and desired scale of production. Both routes presented in this guide are robust and have been validated in various research and development settings. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently produce this valuable chemical intermediate for their ongoing scientific endeavors.

References

-

Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid. Available at: [Link]

- CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents.

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. Available at: [Link]

-

Methylamine Hydrochloride - Organic Syntheses Procedure. Available at: [Link]

-

CAS No : 24964-64-5 | Product Name : 3-Cyanobenzaldehyde | Pharmaffiliates. Available at: [Link]

-

(PDF) Catalytic Hydrogenation of Benzoic Acid - ResearchGate. Available at: [Link]

-

Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Available at: [Link]

- CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents.

- CN102267917B - Method for synthesizing methoxyphenamine hydrochloride - Google Patents.

-

Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture - CABI Digital Library. Available at: [Link]

-

m-Formylbenzonitrile | C8H5NO | CID 90670 - PubChem - NIH. Available at: [Link]

-

3-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506077 - PubChem. Available at: [Link]

-

Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO 2 - MDPI. Available at: [Link]

-

Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - RSC Publishing. Available at: [Link]

-

Making Methylamine 3 Ways - YouTube. Available at: [Link]

-

Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents - PMC - NIH. Available at: [Link]

-

Highly effective Ir-based catalysts for benzoic acid hydrogenation: experiment- and theory-guided catalyst rational design - RSC Publishing. Available at: [Link]

- CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents.

- CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents.

- KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid - Google Patents.

-

Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC - NIH. Available at: [Link]

- DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents.

-

(PDF) Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride - ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN102267917B - Method for synthesizing methoxyphenamine hydrochloride - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. m-Formylbenzonitrile | C8H5NO | CID 90670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Cyanobenzaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 163900050 [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. mdpi.com [mdpi.com]

- 10. Highly effective Ir-based catalysts for benzoic acid hydrogenation: experiment- and theory-guided catalyst rational design - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

3-(2-Aminoethyl)benzoic acid hydrochloride CAS number and molecular structure

An In-depth Technical Guide to 3-(2-Aminoethyl)benzoic Acid Hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No: 66658-60-4), a versatile chemical intermediate with significant applications in pharmaceutical research and organic synthesis. As a bifunctional molecule, featuring both a carboxylic acid and a primary amine, it serves as a crucial building block for the synthesis of complex bioactive molecules. This document details its chemical identity, physicochemical properties, common synthetic routes, analytical characterization methods, and key applications, with a particular focus on its role in drug development. Safety, handling, and storage protocols are also provided to ensure its proper use in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is a derivative of benzoic acid where a 2-aminoethyl group is attached to the third position of the benzene ring.[1] The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility in aqueous media. Its dual functionality makes it an attractive starting material for creating diverse chemical libraries and targeted therapeutic agents.

Molecular Structure

The structure consists of a central benzene ring substituted with a carboxylic acid group and an aminoethyl group at the meta-position.

Caption: Molecular Structure of this compound.

Physicochemical Data

The properties of this compound make it suitable for various synthetic modifications and biological assays. A summary of its key identifiers and properties is presented below.

| Property | Value | Source |

| CAS Number | 66658-60-4 | [1] |

| Molecular Formula | C₉H₁₂ClNO₂ | [1] |

| Molecular Weight | 201.65 g/mol | [1][2] |

| IUPAC Name | 3-(2-aminoethyl)benzoic acid;hydrochloride | [1] |

| InChI Key | IVPKEHSGGPIZET-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white solid | [3][4] |

| Solubility | Moderately soluble in water; Soluble in DMSO (Slightly) | [1][3] |

| Storage | Hygroscopic, store at -20°C under an inert atmosphere | [3] |

Synthesis and Manufacturing Insights

The synthesis of this compound can be achieved through several established organic chemistry routes. The choice of method often depends on the desired scale, purity requirements, and availability of starting materials.

Common Synthetic Pathways

Two prevalent strategies for synthesizing this class of compounds are:

-

Catalytic Hydrogenation: This method typically starts with a nitro-substituted benzoic acid precursor. The nitro group is reduced to an amine using a catalyst like nickel or palladium under a hydrogen atmosphere. This is an effective and often high-yielding industrial method.[5]

-

Reductive Amination or Coupling Reactions: These routes offer versatility. For instance, a precursor with a suitable functional group at the 3-position can be coupled with an aminoethyl-containing synthon. Optimized conditions often involve specific reducing agents like NaBH₃CN to ensure stability of intermediates and high yields.[1]

The causality for specific reaction conditions is critical. For example, maintaining an acidic pH during certain amination reactions is essential to protonate the amine, which enhances its reactivity and can improve yields to between 65-85% for analogous structures.[1] Post-synthesis purification is typically achieved via recrystallization from an ethanol/HCl mixture or through preparative HPLC to achieve >95% purity.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 3-(2-Aminoethyl)benzoic acid methyl ester HCl CAS#: 167846-36-8 [m.chemicalbook.com]

- 4. 2-(AMINOETHYL)-BENZOIC ACID HCL | 102879-42-5 [sigmaaldrich.com]

- 5. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 3-(2-Aminoethyl)benzoic Acid Hydrochloride

Introduction: The Structural Significance of 3-(2-Aminoethyl)benzoic Acid Hydrochloride

This compound (Molecular Formula: C₉H₁₂ClNO₂, Molecular Weight: 201.65 g/mol ) is a bifunctional molecule of significant interest in medicinal chemistry.[1] Its structure incorporates a benzoic acid moiety, a common pharmacophore, and an aminoethyl side chain, which provides a site for further chemical modification. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it suitable for various applications in drug discovery and development.[2]

Accurate structural characterization is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable techniques for unambiguously determining the molecular structure and identifying the functional groups present in a sample. This guide will provide a detailed interpretation of the ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like this compound, which possesses both aromatic and aliphatic protons as well as a variety of carbon environments, NMR is a particularly powerful characterization tool.

Experimental Protocol: NMR Data Acquisition

Obtaining high-quality NMR spectra is contingent on meticulous sample preparation and the selection of appropriate experimental parameters.

Workflow for NMR Sample Preparation and Data Acquisition:

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Solvent Selection: The choice of a deuterated solvent is critical. For amino acid hydrochlorides, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O) are suitable choices due to their ability to dissolve polar compounds.[3][4] DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -COOH and -NH₃⁺), whereas these signals would be lost in D₂O due to proton-deuterium exchange.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard pulse programs for ¹H and ¹³C NMR should be utilized. For unambiguous assignments, two-dimensional correlation experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the ethyl chain protons, and the exchangeable protons of the carboxylic acid and ammonium groups.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal. |

| ~8.2 | broad singlet | 3H | -NH₃⁺ | The protons of the ammonium group are deshielded and their signal is often broadened due to quadrupolar relaxation of the nitrogen atom and exchange with residual water. |

| ~7.9 | singlet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |

| ~7.8 | doublet | 1H | Ar-H | Aromatic proton para to the carboxylic acid group. |

| ~7.5 | triplet | 1H | Ar-H | Aromatic proton meta to the carboxylic acid group and ortho to the ethyl group. |

| ~7.4 | doublet | 1H | Ar-H | Aromatic proton meta to the carboxylic acid group and meta to the ethyl group. |

| ~3.1 | triplet | 2H | -CH₂-NH₃⁺ | Methylene group adjacent to the electron-withdrawing ammonium group, leading to a downfield shift. |

| ~2.9 | triplet | 2H | Ar-CH₂- | Methylene group attached to the aromatic ring. |

Expert Insights: The broadness of the -COOH and -NH₃⁺ signals is a characteristic feature and is dependent on factors such as concentration, temperature, and the presence of water. The aromatic region is expected to show a complex pattern of splitting due to the meta-substitution pattern. A COSY experiment would be invaluable in confirming the coupling between the two methylene groups of the ethyl chain.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. Due to the presence of a plane of symmetry in the free rotation of the aminoethyl group, we expect to see 8 distinct carbon signals.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.5 | -COOH | The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule.[5] |

| ~138.0 | Ar-C (ipso to -CH₂CH₂NH₃⁺) | The aromatic carbon attached to the ethyl group. |

| ~131.5 | Ar-C (ipso to -COOH) | The aromatic carbon attached to the carboxylic acid group. |

| ~130.0 | Ar-CH | Aromatic methine carbon. |

| ~129.0 | Ar-CH | Aromatic methine carbon. |

| ~128.5 | Ar-CH | Aromatic methine carbon. |

| ~127.0 | Ar-CH | Aromatic methine carbon. |

| ~39.0 | -CH₂-NH₃⁺ | Aliphatic carbon adjacent to the nitrogen atom. |

| ~34.0 | Ar-CH₂- | Aliphatic carbon attached to the aromatic ring. |

Expert Insights: An HSQC spectrum would be crucial for definitively assigning the protonated carbons by correlating the ¹H and ¹³C chemical shifts. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the carboxylic acid and the aminoethyl substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common and reliable technique for obtaining high-quality FT-IR spectra.[6][7]

Workflow for KBr Pellet Preparation and FT-IR Analysis:

Caption: A generalized workflow for preparing a KBr pellet and acquiring an FT-IR spectrum.

Step-by-Step Methodology:

-

Sample Preparation: Grind 1-2 mg of the compound to a fine powder using an agate mortar and pestle.[8] Add 100-200 mg of dry, spectroscopy-grade KBr and mix thoroughly.

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. First, collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predicted FT-IR Spectrum and Interpretation

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3300-2500 | O-H stretch (broad) | Carboxylic acid | The broadness is due to hydrogen bonding.[9] |

| ~3000 | N-H stretch | Ammonium | Stretching vibrations of the N-H bonds in the -NH₃⁺ group. |

| ~3030 | C-H stretch | Aromatic | Stretching of the C-H bonds on the benzene ring. |

| 2950-2850 | C-H stretch | Aliphatic | Stretching of the C-H bonds in the ethyl chain. |

| ~1700 | C=O stretch | Carboxylic acid | A strong absorption characteristic of the carbonyl group. |

| ~1600, ~1475 | C=C stretch | Aromatic | Skeletal vibrations of the benzene ring. |

| ~1580 | N-H bend | Ammonium | Bending vibration of the N-H bonds. |

| 1300-1200 | C-O stretch | Carboxylic acid | Stretching of the C-O single bond. |

Expert Insights: The broad O-H stretch of the carboxylic acid may overlap with the N-H and C-H stretching vibrations, creating a complex absorption pattern in the 3300-2500 cm⁻¹ region. The "fingerprint region" (below 1500 cm⁻¹) will contain a unique pattern of bands that can be used for definitive identification of the compound.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for this compound. By integrating detailed experimental protocols with in-depth spectral interpretation, this document serves as a valuable resource for the structural characterization of this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the analysis of other complex organic molecules, underscoring the power of modern spectroscopic techniques in chemical research and development.

References

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

NMRShiftDB. (n.d.). PubChem Data Source. Retrieved from [Link]

-

Kuhn, S. (2020). An NMR Database for Organic and Organometallic Compounds. Molbank, 2020(4), M1169. [Link]

-

Specac. (n.d.). How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis. Retrieved from [Link]

-

CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

-

NIST. (n.d.). Quantitative Infrared Database. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

FDM. (n.d.). FTIR Library Database Resources. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

YouTube. (2021, May 12). Making a Solid State IR Sample with a KBr Press. Retrieved from [Link]

-

The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

S.T. Japan Europe GmbH. (n.d.). ATR-FTIR Spectra Databases. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

-

ResearchGate. (2017, April 5). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]

-

MDPI. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

PubMed. (2007). A high-field solid-state 35/37Cl NMR and quantum chemical investigation of the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

PubMed. (2006). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. Retrieved from [Link]

-

ResearchGate. (2024). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-(2-Amino-ethyl)benzoic acid hydrochloride. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. kindle-tech.com [kindle-tech.com]

- 7. shimadzu.com [shimadzu.com]

- 8. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 9. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Research Applications of Benzoic Acid Derivatives

Introduction: The Enduring Relevance of the Benzoic Acid Core

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a cornerstone of modern chemical and biological research.[1][2] Their structural simplicity belies a remarkable versatility, allowing for a vast array of modifications that give rise to compounds with a broad spectrum of biological activities and material properties.[3] From their historical use as food preservatives to their current role in the development of targeted therapeutics and advanced materials, benzoic acid derivatives continue to be a fertile ground for scientific exploration.[4] This technical guide provides an in-depth exploration of the potential research applications of this fascinating class of molecules, with a focus on their utility in drug discovery, materials science, and agriculture. We will delve into the mechanisms of action, present detailed experimental protocols, and offer insights into the rational design of novel benzoic acid-based compounds.

Part 1: Pharmaceutical and Medicinal Chemistry Applications

The benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a multitude of therapeutic agents.[5][6] Its derivatives have been extensively investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1]

Antimicrobial Agents: A Continuing Battle

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily used as preservatives in food, cosmetics, and pharmaceuticals.[5][7] Their mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes, with the lipophilicity of the derivatives playing a crucial role in their ability to penetrate microbial cell walls.[1][8]

The antimicrobial efficacy of benzoic acid derivatives is largely dependent on the pH of the environment.[9] In an acidic environment, the un-dissociated, more lipophilic form of the acid can readily pass through the cell membrane of microorganisms.[8] Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing a proton and lowering the intracellular pH.[8][9] This acidification disrupts various metabolic processes, including the anaerobic fermentation of glucose, ultimately inhibiting the growth of bacteria, yeasts, and molds.[8][9]

Recent research has also focused on developing novel benzoic acid derivatives with enhanced antimicrobial potency. For instance, the incorporation of a tetraphenylethylene (TPE) core into benzoic acid derivatives has been shown to yield compounds with ultralow minimum inhibitory concentrations (MIC) against Gram-positive bacteria like Staphylococcus aureus.[10] The TPE backbone enhances the compounds' affinity for bacteria and prevents aggregation-caused quenching, allowing for potential imaging applications alongside the therapeutic effect.[10]

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Benzoic Acid | Escherichia coli O157 | 1000 | [7] |

| 2-hydroxybenzoic acid (Salicylic Acid) | Escherichia coli O157 | 1000 | [7] |

| Nitro-substituted tetraphenylethylene benzoic acid derivative (NOA) | Staphylococcus aureus | 0.04 | [10] |

| Vancomycin (Control) | Staphylococcus aureus | 0.13 | [10] |

A standard method for evaluating the antimicrobial activity of benzoic acid derivatives is the broth microdilution assay.

Materials:

-

Benzoic acid derivative of interest

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Compound: Prepare a stock solution of the benzoic acid derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the broth within the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory and Anticancer Potential

Certain benzoic acid derivatives have demonstrated significant anti-inflammatory and anticancer activities.[1][11] Their mechanisms of action often involve the modulation of key cellular signaling pathways implicated in inflammation and cancer progression.[1]

A key mechanism underlying the anti-inflammatory effects of some benzoic acid derivatives is the inhibition of the NF-κB signaling pathway.[1] NF-κB is a crucial regulator of inflammation and cell survival, and its dysregulation is linked to various inflammatory diseases and cancers.[1] Specific derivatives can prevent the degradation of IκBα or block the nuclear translocation of NF-κB subunits, thereby downregulating the expression of pro-inflammatory genes.[1]

In the context of cancer, benzoic acid derivatives have been explored for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[11][12] The presence of the benzoic acid moiety is considered a key pharmacophore in several synthetic anticancer agents.[11][13] For example, derivatives have been designed to inhibit enzymes crucial for cancer cell survival, such as histone deacetylases.[12]

Caption: Inhibition of the NF-κB signaling pathway by benzoic acid derivatives.

Part 2: Materials Science Applications

The utility of benzoic acid derivatives extends beyond the realm of medicine into the field of materials science, where they are employed as corrosion inhibitors and as building blocks for novel polymers.[14][15]

Corrosion Inhibitors: Protecting Metallic Surfaces

Corrosion is a significant issue across numerous industries, and organic inhibitors are a common strategy for its mitigation.[16] Benzoic acid and its derivatives are effective and environmentally friendly corrosion inhibitors for various metals and alloys, including steel and aluminum.[14][15][16]

The primary mechanism of corrosion inhibition by benzoic acid derivatives is their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[16] This adsorption is facilitated by the interaction of the π-electrons of the benzene ring with the vacant d-orbitals of the metal atoms and the coordination of the oxygen atoms in the carboxyl group with the metal surface.[16] The presence of substituent groups on the benzene ring can significantly influence the inhibition efficiency. For example, electron-donating groups like hydroxyl (-OH) can increase the electron density of the ring, leading to stronger adsorption and enhanced protection.[15][17]

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| Benzoic Acid (C1) | AISI 316 Stainless Steel | 0.5 M HCl | Varies with concentration | [14][15] |

| p-hydroxybenzoic acid (C2) | AISI 316 Stainless Steel | 0.5 M HCl | Higher than C1 | [14][15] |

| 3,4-dihydroxybenzoic acid (C3) | AISI 316 Stainless Steel | 0.5 M HCl | Higher than C2 | [14][15] |

| 3,4,5-trihydroxy benzoic acid | 1070 Aluminium | 20% Nitric Acid | Most efficient among studied benzoic acids | [17] |

Materials:

-

Metal coupons (e.g., AISI 316 stainless steel) of known dimensions

-

Corrosive solution (e.g., 0.5 M HCl)

-

Benzoic acid derivative inhibitor

-

Analytical balance

-

Abrasive paper, acetone, and distilled water

Procedure:

-

Coupon Preparation: Mechanically polish the metal coupons with abrasive paper, degrease with acetone, wash with distilled water, and dry.

-

Initial Weighing: Accurately weigh each coupon using an analytical balance.

-

Immersion: Immerse the coupons in the corrosive solution with and without different concentrations of the benzoic acid derivative inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

-

Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products, wash, dry, and reweigh them.

-

Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss of the metal in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Caption: General workflow for evaluating corrosion inhibitors using the weight loss method.

Polymer Chemistry: Building Blocks for Functional Materials

Benzoic acid derivatives also serve as valuable monomers and building blocks in polymer chemistry.[18][19] Their rigid aromatic structure can impart desirable thermal and mechanical properties to polymers. Furthermore, the functional groups on the benzoic acid ring can be modified to introduce specific functionalities into the polymer backbone or as side chains.

Recent research has explored the use of halogenated benzoic acid derivatives for on-surface C-C coupling reactions, enabling the creation of dimers, linear, and zigzag molecular rows on surfaces.[18] This bottom-up approach to synthesizing nanostructures opens up possibilities for the development of novel electronic and functional materials.[18] Additionally, benzoic acid has been incorporated into polymer crystalline cavities, where it can exist as either a dimer or as isolated molecules depending on the polymer's crystalline form.[20] This offers a method for the controlled release of active molecules from a polymer matrix.[20]

Part 3: Agricultural Applications

In agriculture, benzoic acid and its derivatives have shown promise as antifungal agents, phytotoxicity modulators, and plant health stimulants.[21][22]

Antifungal and Plant Protection Agents

Benzoic acid derivatives have demonstrated significant antifungal activity against various phytopathogenic fungi.[21][23] For example, they have been shown to be effective against Alternaria solani, the causative agent of early blight in tomatoes.[21][24]

Beyond their direct antifungal effects, benzoic acid derivatives can also protect plants by inducing their natural defense mechanisms.[21] Exogenous application of these compounds can lead to the accumulation of salicylic acid, a key plant hormone involved in systemic acquired resistance.[21] This is associated with the upregulation of pathogenesis-related proteins and other defense-related genes, enhancing the plant's ability to resist infection.[21]

Plant Growth and Health Stimulants

Benzoic and phenylacetic acids, both naturally occurring organic compounds, can act as biostimulants to improve plant health and crop yields.[22] They can be absorbed by the plant's roots and act as a complementary nutrient source.[22] Furthermore, they can improve soil structure and fertility, and their antimicrobial properties can help protect crops from pests and diseases.[22]

Conclusion: A Future of Continued Discovery

The diverse and ever-expanding research applications of benzoic acid derivatives underscore their importance as a versatile chemical scaffold. From the development of life-saving drugs to the creation of advanced materials and sustainable agricultural solutions, the potential for innovation with these compounds remains vast. The ability to fine-tune their properties through chemical modification ensures that benzoic acid and its derivatives will continue to be a focal point of research for years to come. As our understanding of their mechanisms of action deepens, so too will our ability to design and synthesize novel derivatives with tailored functionalities to address some of the most pressing challenges in science and technology.

References

- The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026-01-15).

- Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities - Benchchem.

-

Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium: DFT and Monte Carlo simulations on the Fe (110) surface - RSC Publishing. Available from: [Link]

- The Pharmacological Frontier: A Technical Guide to Benzoic Acid Derivatives in Drug Discovery - Benchchem.

- New Tetraphenylethylene Benzoic Acid Derivatives as Antibacterial Agents for Gram-Positive Bacteria with Ultralow Inhibition Concentration | Bioconjugate Chemistry - ACS Publications. (2025-09-29).

- Application and Pharmacology of Benzoic acid - ChemicalBook. (2022-03-23).

- Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium - RSC Publishing. (2020-11-12).

- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC - NIH. (2021-06-19).

- The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide to the Synthesis and Discovery of 2-(acetyloxy)-5-amino Congeners - Benchchem.

- NZ209264A - Benzoic acid derivatives and application as antiseptic drugs,disinfectants and preservatives - Google Patents.

- A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. (2024-08-08).

- Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery - NIH.

- A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES - YMER.

- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC - NIH. (2022-09-07).

- Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine - ResearchGate. (2025-08-06).

- Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery - MDPI.

- Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation | Journal of Agricultural and Food Chemistry - ACS Publications.

- A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid - IJPPR. (2025-05-15).

- Inhibitive effect of benzoic acid and its derivatives on the corrosion of 1070 aluminium in nitric acid - ResearchGate. (2025-08-06).

- Agricultural Use: Benzoic Acid & Phenylacetic Acid - AgTonik. (2023-02-02).

- Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design | Journal of Medicinal Chemistry - ACS Publications.

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024-10-07).

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023-05-29).

- Benzoic acid - Wikipedia.

- Application Notes and Protocols: Benzoic Acid as a Corrosion Inhibitor - Benchchem.

- Benzoic acid derivatives as a simple building block for on-surface C–C... - ResearchGate.

- (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. (2023-05-29).

- Benzoic Acid and Its Derivatives as Naturally Occurring Compounds in Foods and as Additives: Uses, Exposure and Controversy - ResearchGate. (2025-08-05).

- Amino benzoic acid as corrosion inhibitor for aluminium in 20% nitric acid - ResearchGate. (2025-08-06).

- Segregation of Benzoic Acid in Polymer Crystalline Cavities - MDPI. (2022-12-30).

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025-06-02).

- Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense - PubMed.

- Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde,... - ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]

- 6. ymerdigital.com [ymerdigital.com]

- 7. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcrt.org [ijcrt.org]

- 9. Benzoic acid - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. eurekaselect.com [eurekaselect.com]

- 12. preprints.org [preprints.org]

- 13. researchgate.net [researchgate.net]

- 14. Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium: DFT and Monte Carlo simulations on the Fe (110) surface - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medi ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06742C [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. agtonik.com [agtonik.com]

- 23. Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(2-Aminoethyl)benzoic Acid Hydrochloride in Biological Systems

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 3-(2-Aminoethyl)benzoic acid hydrochloride. Based on its structural analogy to endogenous trace amines, we postulate its primary interaction with the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in neuromodulation. This document synthesizes the current understanding of TAAR1 signaling, explores the structure-activity relationships of its ligands, and proposes a detailed experimental framework to empirically validate the hypothesized biological activity of this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neuromodulatory compounds.

Introduction: Unveiling a Potential Neuromodulator

This compound is a synthetic organic compound characterized by a benzoic acid scaffold substituted with an aminoethyl group at the meta-position. While its definitive biological role is not yet fully elucidated, its structural resemblance to endogenous trace amines, particularly meta-tyramine, provides a compelling rationale for investigating its activity within the central nervous system. Trace amines are a family of neuromodulators that, despite their low concentrations, exert significant influence over monoaminergic systems, including those of dopamine, serotonin, and norepinephrine.[1][2]

The hydrochloride salt form of 3-(2-Aminoethyl)benzoic acid enhances its aqueous solubility, a crucial property for its application in biological assays and potential therapeutic development. This guide will delve into the hypothesized mechanism of action centered on the Trace Amine-Associated Receptor 1 (TAAR1), a key receptor for trace amines.[1][2]

The Prime Target: Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor (GPCR) that has emerged as a significant target for neuropsychiatric drug discovery.[3][4] Unlike classical monoamine receptors, TAAR1 is not the primary target of neurotransmitters like dopamine or serotonin but is instead activated by trace amines and certain psychoactive compounds.[1][2]

Cellular Localization and Signaling Cascades

TAAR1 is predominantly expressed in the central nervous system, particularly in brain regions rich in monoaminergic neurons such as the ventral tegmental area and the dorsal raphe nucleus.[5] Its activation initiates a cascade of intracellular events, primarily through coupling to the Gs alpha subunit of the heterotrimeric G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which can phosphorylate a variety of downstream targets, including transcription factors and ion channels, ultimately modulating neuronal excitability and gene expression.[2][7]

Beyond the canonical Gs/cAMP pathway, TAAR1 signaling is also known to involve:

-

β-arrestin 2 Recruitment: This can lead to receptor desensitization and internalization, as well as initiating distinct signaling pathways.[5][8]

-

Modulation of other Kinase Pathways: Evidence suggests the involvement of the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt)/glycogen synthase kinase 3β (GSK3β) pathways.[8][7][9]

-

Heterodimerization: TAAR1 can form heterodimers with other receptors, notably the dopamine D2 receptor, leading to complex cross-talk and modulation of dopaminergic signaling.[5]

Diagram: Hypothesized TAAR1 Signaling Pathway for this compound

Caption: Putative TAAR1 signaling cascade upon binding of this compound.

Structure-Activity Relationship (SAR) Considerations

The interaction of a ligand with its receptor is governed by its three-dimensional structure and chemical properties. For TAAR1, several key structural features of its ligands are known to be important for binding and activation:

-

A Basic Amino Group: This is a crucial feature for the majority of TAAR1 ligands, forming a key salt-bridge interaction with a conserved aspartate residue in the receptor's binding pocket.[10]

-

An Aromatic Ring: This participates in hydrophobic and aromatic interactions with phenylalanine residues within the binding site.[10]

The defining feature of this compound, which distinguishes it from endogenous trace amines, is the presence of a carboxyl group on the benzene ring. This modification is expected to have a significant impact on its pharmacological profile:

-

Electronic Effects: The carboxyl group is an electron-withdrawing group, which will alter the electron density of the aromatic ring and potentially influence its interactions with the receptor.

-

Steric Hindrance: The size and position of the carboxyl group may create steric hindrance, affecting the optimal binding orientation of the molecule within the receptor pocket.

-

Polarity and Hydrogen Bonding: The carboxyl group can act as a hydrogen bond donor and acceptor, potentially forming additional interactions with polar residues in the binding site. This could either enhance or diminish binding affinity depending on the specific residues involved.

It is plausible that the carboxyl group could either decrease the affinity for TAAR1 compared to meta-tyramine due to unfavorable steric or electronic effects, or it could potentially increase affinity by forming new favorable interactions. Furthermore, these changes could influence the efficacy of the compound, determining whether it acts as a full agonist, a partial agonist, or an antagonist.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To empirically validate the hypothesized mechanism of action of this compound, a systematic experimental approach is required. The following workflows outline the key experiments necessary to characterize its interaction with TAAR1 and its downstream cellular effects.

Workflow 1: Receptor Binding Affinity Determination

Objective: To determine if and with what affinity this compound binds to TAAR1.

Methodology: Radioligand competition binding assay.

Diagram: Radioligand Competition Binding Assay Workflow

Caption: Workflow for determining the binding affinity of the test compound to TAAR1.

Workflow 2: Functional Activity Assessment

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at TAAR1.

Methodology: cAMP accumulation assay.

Diagram: cAMP Accumulation Assay Workflow

Caption: Workflow for assessing the functional activity of the test compound at TAAR1.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be obtained from the experimental workflows described above. These values are for illustrative purposes and would need to be determined experimentally.

| Parameter | This compound | meta-Tyramine (Reference) |

| TAAR1 Binding Affinity (Ki) | To be determined (nM) | ~500 nM |

| TAAR1 Functional Activity (EC50/IC50) | To be determined (µM) | ~1 µM (EC50) |

| Maximal Efficacy (Emax) | To be determined (%) | 100% (Full Agonist) |

Detailed Experimental Protocols

Protocol: TAAR1 Radioligand Competition Binding Assay

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing human TAAR1.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, a fixed concentration of a suitable TAAR1 radioligand (e.g., [3H]-p-tyramine), and serial dilutions of this compound.

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a high concentration of a known non-radioactive TAAR1 ligand.

-

-

Incubation and Filtration:

-

Add the prepared cell membranes to each well.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: TAAR1 cAMP Accumulation Assay

-

Cell Culture and Plating:

-

Culture CHO or HEK293 cells stably expressing human TAAR1 in appropriate media.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with serum-free media.

-

Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.

-

For agonist testing: Add serial dilutions of this compound to the wells.

-

For antagonist testing: Add a fixed concentration of a known TAAR1 agonist (e.g., meta-tyramine) along with serial dilutions of the test compound.

-

Incubate for a specified time at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

Perform the detection reaction as per the kit instructions.

-

Read the plate on a suitable plate reader.

-

-

Data Analysis:

-

Convert the raw data to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the logarithm of the compound concentration.

-

For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

For antagonist activity, determine the IC50 value.

-

Conclusion and Future Directions

The structural similarity of this compound to endogenous trace amines strongly suggests that its mechanism of action in biological systems may be mediated through the Trace Amine-Associated Receptor 1. This technical guide has outlined a robust scientific rationale for this hypothesis, detailing the known signaling pathways of TAAR1 and the potential structure-activity implications of the benzoic acid moiety.

The provided experimental workflows and detailed protocols offer a clear path for the empirical validation of this proposed mechanism. Future research should focus on executing these experiments to definitively characterize the binding affinity and functional activity of this compound at TAAR1. Subsequent studies could then explore its effects on downstream signaling pathways and its in vivo pharmacological profile. A thorough understanding of its mechanism of action is paramount for unlocking its full potential as a research tool or a novel therapeutic agent.

References

- Berry, M. D. (2004). The physiological role of trace amines and their receptors. British Journal of Pharmacology, 142(4), 627–640.

- Borowsky, B., Adham, N., Jones, K. A., Raddatz, R., Artymyshyn, R., Ogozalek, K. L., ... & Gerald, C. (2001). Trace amines: identification of a family of G protein-coupled receptors. Proceedings of the National Academy of Sciences, 98(16), 8966-8971.

- Bunzow, J. R., Sonders, M. S., Arttamangkul, S., Harrison, L. M., Zhang, G., Quigley, D. I., ... & Grandy, D. K. (2001). Amphetamine, 3, 4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor. Molecular pharmacology, 60(6), 1181-1188.

- Espinoza, S., Salahpour, A., Masri, B., Lam, V. M., Sotnikova, T. D., Messa, M., ... & Caron, M. G. (2018). The trace amine-associated receptor 1 (TAAR1) agonist RO5263397 and its effects on dopaminergic and serotonergic systems. Frontiers in pharmacology, 9, 656.

- Harmeier, A., Meyer, C. A., Gentsch, C., & Hoener, M. C. (2015). Trace amine-associated receptor 1 activation silences GSK3β signaling of TAAR1 and D2R heteromers. European Neuropsychopharmacology, 25(11), 2049-2061.

- Lindemann, L., Meyer, C. A., Jeanneau, K., Bradaia, A., Bounadja, L., Bluethmann, H., ... & Hoener, M. C. (2008). Trace amine-associated receptor 1 (TAAR1) modulates monoaminergic neurotransmission. The Journal of pharmacology and experimental therapeutics, 324(3), 948-956.

- Miller, G. M. (2011). The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity. Journal of neurochemistry, 116(2), 164-176.

- Revel, F. G., Moreau, J. L., Gainetdinov, R. R., Bradaia, A., Sotnikova, T. D., Mory, R., ... & Hoener, M. C. (2013). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proceedings of the National Academy of Sciences, 110(21), 8763-8768.

- Underhill, S. M., Hullihen, P. D., Chen, J., & Williams, J. T. (2019). Activation of trace amine-associated receptor 1 stimulates an antiapoptotic signal cascade via extracellular signal-regulated kinase 1/2. Journal of Biological Chemistry, 294(32), 12096-12105.

- Wolinsky, T. D., Swanson, C. J., Smith, K. E., & Zhong, H. (2012). The discovery of a novel chemo-type for TAAR1 agonism via molecular modeling. ACS chemical neuroscience, 3(10), 751-762.

- Xie, Z., & Miller, G. M. (2008). Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain. The Journal of pharmacology and experimental therapeutics, 325(2), 617-628.

- Zucchi, R., Chiellini, G., Scanlan, T. S., & Grandy, D. K. (2006). Trace amine-associated receptors and their ligands. British journal of pharmacology, 149(8), 967-978.

-

Frontiers Media. (2018). Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. Retrieved from [Link]

-

F1000Research. (2023). Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. Retrieved from [Link]

-

MDPI. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Retrieved from [Link]

Sources

- 1. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. TAAR1 - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 8. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-(2-Aminoethyl)benzoic Acid Hydrochloride

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-(2-Aminoethyl)benzoic acid hydrochloride, focusing on its solubility and stability in various solvent systems. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to empower robust formulation and analytical method development.

Introduction: Understanding the Molecule

This compound is a benzoic acid derivative featuring an aminoethyl substituent at the meta-position. Its molecular structure, comprising a carboxylic acid, an aromatic ring, and a primary amine, confers amphoteric properties and dictates its behavior in solution. The hydrochloride salt form is intentionally designed to enhance aqueous solubility and improve stability, making it a more viable candidate for pharmaceutical applications[1][2]. A thorough understanding of its solubility and stability is paramount for predicting its bioavailability, ensuring consistent performance in formulations, and establishing appropriate storage conditions.

Molecular Structure and Properties:

Solubility Profile: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. For this compound, solubility is intricately linked to the pH of the medium and the polarity of the solvent.

Theoretical Considerations

The molecule possesses both a weakly acidic carboxylic acid group and a basic amino group. In its hydrochloride salt form, the amino group is protonated. The overall solubility is governed by the equilibrium between the solid-state crystal lattice energy and the solvation energy of the molecule in the chosen solvent.

-

Aqueous Solubility and pH Dependence: In aqueous media, the solubility is highly pH-dependent[5]. At low pH, the carboxylic acid group is largely unionized, while the amino group is protonated, leading to a cationic species. As the pH increases, the carboxylic acid deprotonates, forming a zwitterion. At higher pH values, the amino group deprotonates, resulting in an anionic species. The highest aqueous solubility is often observed at pH values where the molecule is fully ionized[6].

-